
Benzoic acid--propane-1,2,3-triol (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–propane-1,2,3-triol (2/1) typically involves the esterification reaction between benzoic acid and propane-1,2,3-triol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of ester bonds. The reaction conditions often include heating the mixture under reflux to ensure complete reaction and maximize yield .
Industrial Production Methods
On an industrial scale, the production of benzoic acid–propane-1,2,3-triol (2/1) can be achieved through similar esterification processes, but with optimized conditions for large-scale production. This may involve continuous flow reactors, higher temperatures, and the use of more efficient catalysts to increase the reaction rate and yield .
化学反応の分析
Types of Reactions
Benzoic acid–propane-1,2,3-triol (2/1) can undergo various chemical reactions, including:
Oxidation: The benzoic acid component can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The ester bonds can be reduced to yield the corresponding alcohols.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols corresponding to the ester components.
Substitution: Nitrobenzoic acid, bromobenzoic acid.
科学的研究の応用
Benzoic acid–propane-1,2,3-triol (2/1) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the production of polymers, resins, and other industrial materials
作用機序
The mechanism of action of benzoic acid–propane-1,2,3-triol (2/1) involves its interaction with various molecular targets and pathways. The benzoic acid component can inhibit microbial growth by disrupting cell membrane integrity and interfering with metabolic processes. The propane-1,2,3-triol component can act as a humectant, retaining moisture and stabilizing formulations .
類似化合物との比較
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Propane-1,2,3-triol (Glycerol): A trihydroxy alcohol used as a humectant and in various industrial applications.
Esters of benzoic acid: Compounds formed by the esterification of benzoic acid with various alcohols.
Uniqueness
Benzoic acid–propane-1,2,3-triol (2/1) is unique due to its combined properties of both benzoic acid and propane-1,2,3-triol. This combination allows it to exhibit both antimicrobial and humectant properties, making it valuable in applications where both properties are desired .
特性
CAS番号 |
66027-53-0 |
|---|---|
分子式 |
C17H20O7 |
分子量 |
336.3 g/mol |
IUPAC名 |
benzoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/2C7H6O2.C3H8O3/c2*8-7(9)6-4-2-1-3-5-6;4-1-3(6)2-5/h2*1-5H,(H,8,9);3-6H,1-2H2 |
InChIキー |
SKJKJQFQVYECDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


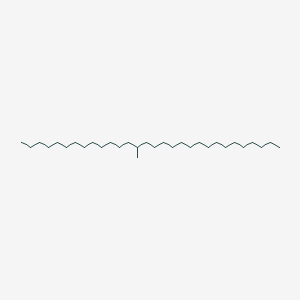

![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)
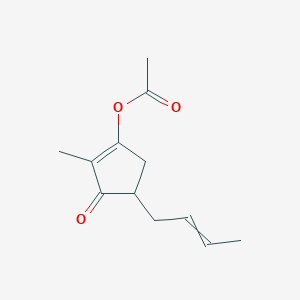
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
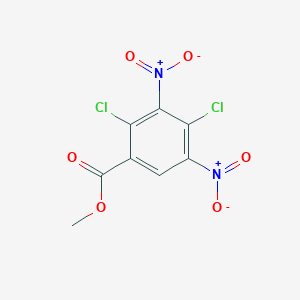
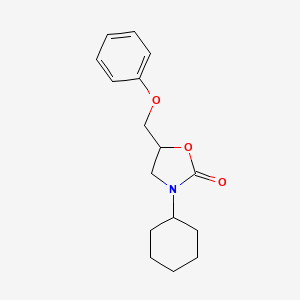

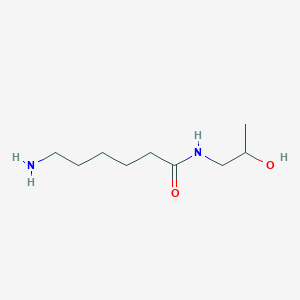
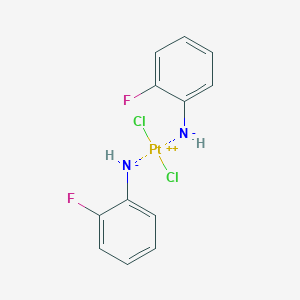



![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
